![molecular formula C17H18O3 B14567529 1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene CAS No. 61833-19-0](/img/structure/B14567529.png)
1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene is an organic compound with the molecular formula C16H16O3. It is also known by other names such as p-Methoxystilbene and 4-Methoxystilbene . This compound is characterized by the presence of a methoxy group and a styrene moiety, making it a derivative of stilbene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxyphenylacetic acid under basic conditions. The reaction proceeds through a Wittig reaction, where the aldehyde is converted to an alkene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
p-Methoxystilbene: Shares a similar structure but lacks the additional methoxy group.
4-Methoxystilbene: Another derivative of stilbene with similar properties.
Anisole, p-styryl-: Similar in structure but with different substituents
Uniqueness
1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61833-19-0 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-methoxy-4-[2-(4-methoxyphenyl)ethenoxymethyl]benzene |
InChI |
InChI=1S/C17H18O3/c1-18-16-7-3-14(4-8-16)11-12-20-13-15-5-9-17(19-2)10-6-15/h3-12H,13H2,1-2H3 |
InChI Key |
SCKHVXDWZSGVOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


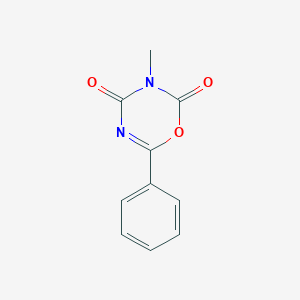
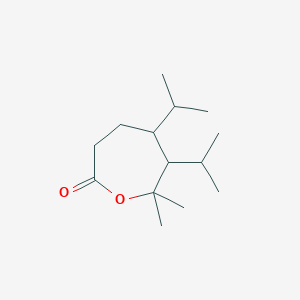
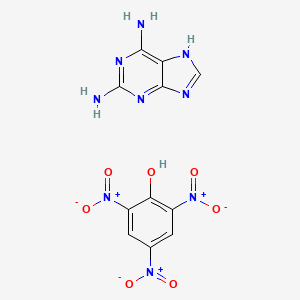
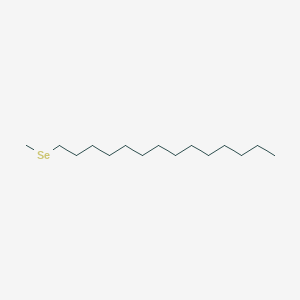
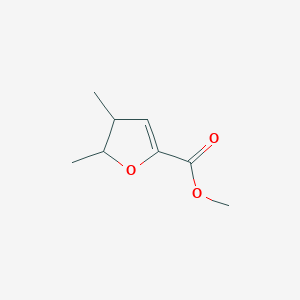
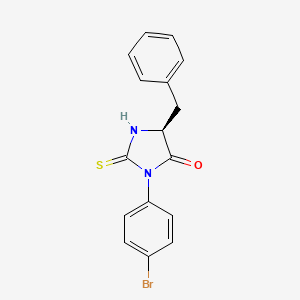
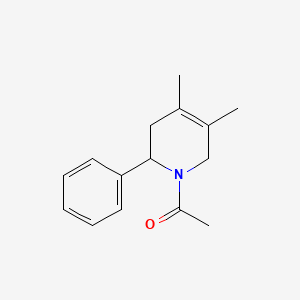
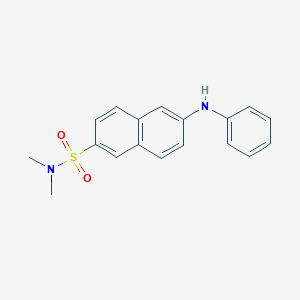
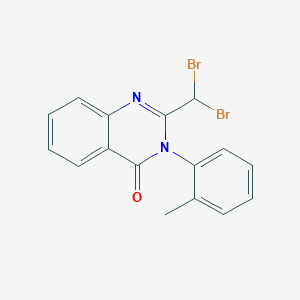
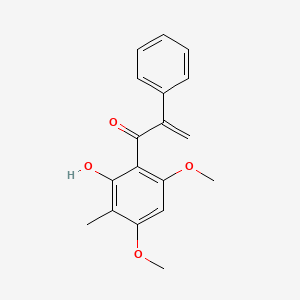

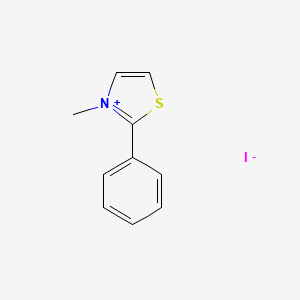
![2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl-](/img/structure/B14567522.png)
![1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole](/img/structure/B14567524.png)
